Deferasirox Impurity F is classified under organic compounds, specifically as a sulfoxide derivative. The chemical structure is characterized by its dimeric form, which is formed from two molecules of deferasirox sulfoxide. Its synthesis and characterization are crucial for understanding its behavior in biological systems and potential therapeutic applications .
The synthesis of deferasirox sulfoxide dimer typically involves the oxidation of deferasirox using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is generally performed in organic solvents like dichloromethane or acetonitrile at room temperature. The oxidation process leads to the formation of a sulfoxide group, which can subsequently undergo dimerization under specific conditions that may involve catalysts .
In an industrial setting, the production process is optimized to ensure high yield and purity. This includes steps such as crystallization or chromatography for purification, adhering to stringent quality control measures to meet regulatory standards .
Deferasirox sulfoxide dimer can undergo several chemical reactions:
Common reagents used include:
These reactions are critical for modifying the compound's properties and exploring its potential applications in scientific research .
The mechanism of action for deferasirox involves its ability to chelate iron ions, thereby preventing oxidative damage caused by excess iron in biological systems. The formation of deferasirox sulfoxide dimer may enhance this chelation process by stabilizing the iron complex formed between deferasirox and iron ions.
Studies have shown that deferasirox effectively reduces oxidative stress by binding to ferrous ions (Fe²⁺), which prevents their participation in Fenton reactions that generate reactive oxygen species . This mechanism is crucial for its therapeutic efficacy in treating conditions associated with iron overload.
Deferasirox sulfoxide dimer exhibits several notable physical properties:
The chemical properties include:
Relevant data indicates that its stability may vary based on environmental conditions such as temperature and pH, which are important factors during storage and application .
Deferasirox Impurity F has several scientific applications:
The ongoing research into its properties and interactions continues to provide insights into its role within pharmacology and toxicology .
Deferasirox Impurity F represents a critical process-related impurity arising during the synthesis of deferasirox, an iron-chelating agent used to treat chronic iron overload. As regulatory authorities mandate strict control of impurities exceeding threshold limits (typically ≥0.10%), comprehensive characterization of such species is essential for drug safety and quality assurance [5] [6]. Impurity profiling directly impacts API purity specifications and helps identify synthetic pathway inefficiencies or degradation mechanisms. Within the European Pharmacopoeia framework, Deferasirox Impurity F is formally recognized as a certified reference standard (CAS 619-67-0), underscoring its significance in analytical methodologies for deferasirox batch release testing [6].
Process-related impurities originate from incomplete reactions, residual intermediates, or side reactions during API synthesis. For deferasirox, Impurity F emerges predominantly from:
Pharmacopoeial monographs specify strict acceptance criteria for such impurities (often ≤0.15%), necessitating robust detection methods to ensure compliance. The identification of Impurity F in commercial deferasirox batches directly informs process optimization efforts to minimize its carry-through [5] [9].
Table 1: Regulatory Status of Deferasirox Impurity F
Property | Specification | Source |
---|---|---|
Pharmacopoeial Designation | EP Reference Standard (EPY0002195) | LGC Standards [6] |
Regulatory Classification | Qualified Impurity (ICH Q3A) | Sigma-Aldrich |
Testing Applications | HPLC/LC-MS system suitability, quantification | Journal of Applied Pharm [5] |
Deferasirox Impurity F is chemically designated as 4-hydrazinobenzoic acid (C7H8N2O2), featuring a benzene ring substituted with a carboxylic acid (-COOH) and hydrazine (-NHNH2) group at the para position. Key properties include:
Structurally, it acts as a precursor in deferasirox synthesis, where it undergoes condensation with salicylic acid derivatives to form the triazole core. Its persistence beyond defined reaction times indicates suboptimal reaction completion [4]. Notably, analytical data reveals a distinct chromatographic signature (Rf 0.44 in HPTLC; RT ~4.1 min in HPLC), enabling its quantification [5] [9].
Conflicting Nomenclature Alert: Some sources (e.g., BOC Sciences) designate "Deferasirox Impurity F" as a sulfoxide dimer (CAS 1688656-84-9, C42H28N6O9S). This alternate structure arises from oxidative degradation of deferasirox rather than synthesis:
Table 2: Dual Chemical Entities Associated with "Deferasirox Impurity F"
Parameter | 4-Hydrazinobenzoic Acid | Sulfoxide Dimer |
---|---|---|
CAS Number | 619-67-0 | 1688656-84-9 [8] |
Molecular Formula | C7H8N2O2 | C42H28N6O9S [3] |
Origin | Synthesis intermediate | Oxidative degradation product [8] |
Primary Reference | EP/Pharmaffiliates [1] [6] | BOC Sciences [8] |
The control of Deferasirox Impurity F adheres to ICH Q3A(R2) guidelines, which categorize impurities based on source (organic, inorganic, residual solvents) and require:
Pharmacopoeias like EP mandate batch-specific testing using certified reference materials (e.g., EDQM’s Y0002195). Impurity F’s classification under Warning/Hazard Statements (Skin/Eye Irrit. 2; STOT SE 3) necessitates stringent handling protocols during analysis [6]. Storage as per ICH Q7 guidelines requires refrigeration (2–8°C) to maintain stability [1] .
Table 3: Analytical Parameters for Impurity F Quantification
Parameter | Requirement (ICH) | Reported Method Performance |
---|---|---|
Linearity Range | 50-150% specification | 250-1250 ng/band (HPTLC) [9] |
Precision (RSD) | ≤10% | <5.2% [5] |
Accuracy (Recovery) | 90-110% | 98.2-102.4% [9] |
Detection Wavelength | N/A | 248 nm (UV), 254 nm (HPLC) [5] [9] |
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